molecular formula C13H17NO2 B5727396 1-[(3-methylphenoxy)acetyl]pyrrolidine

1-[(3-methylphenoxy)acetyl]pyrrolidine

Cat. No.: B5727396
M. Wt: 219.28 g/mol
InChI Key: DWQTYDILPPEJTH-UHFFFAOYSA-N
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Description

1-[(3-Methylphenoxy)acetyl]pyrrolidine is a small molecule with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. It is characterized by a pyrrolidine ring substituted with a (3-methylphenoxy)acetyl group. This compound is provided as a liquid for research applications. Its calculated LogP of 2.10 suggests moderate lipophilicity, which can be a favorable property for cell membrane permeability in pharmacological studies. The structure of this compound, featuring a pyrrolidine moiety linked to a phenoxyacetamide, is of significant interest in medicinal chemistry. Pyrrolidine derivatives are a well-established scaffold in drug discovery, often serving as key components in molecules that interact with the central nervous system. Specifically, synthetic cathinones featuring a pyrrolidine ring, such as α-PVP, have been extensively studied for their potent mechanism of action as dopamine and norepinephrine reuptake inhibitors (DAT/NET), making them tools for researching stimulant pharmacology and substance abuse. The presence of the (3-methylphenoxy)acetyl group in this compound may also contribute to its binding affinity and selectivity, offering a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. Given its structural features, this compound is a valuable building block for researchers developing novel pharmacophores. It can be utilized in the synthesis of more complex molecules or screened in assays for neurological targets. This product is intended for non-human research use only. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-5-4-6-12(9-11)16-10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQTYDILPPEJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(3-methylphenoxy)acetyl]pyrrolidine with pyrrolidine derivatives from the evidence, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Adamantyl-Substituted DPP-IV Inhibitors

Compound: 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237)

  • Key Features: Adamantyl group enhances metabolic stability and selectivity for DPP-IV. Cyano group at C2 stabilizes the transition state during enzyme inhibition.
  • Activity :
    • IC₅₀ = 0.6 nM for DPP-IV; >10,000-fold selectivity over related proteases.
    • Oral bioavailability: ~95% in primates; antihyperglycemic effects in Zucker fa/fa rats .
  • Comparison: The adamantyl group likely improves pharmacokinetics compared to the phenoxyacetyl group, which may increase lipophilicity but reduce enzyme specificity.

AChE Inhibitors with Pyrrolidine Cores

Compound: Thiazolidin-4-ones derived from 1-(2-aminoethyl)pyrrolidine ()

  • Key Features: Aminoethyl side chain facilitates interactions with AChE’s catalytic site. Thiazolidinone ring mimics acetylcholine’s structure.
  • Activity : Moderate AChE inhibition (IC₅₀ ~10–50 µM); low cytotoxicity .
  • Comparison: The phenoxyacetyl group in this compound may enhance membrane permeability but lacks the thiazolidinone moiety critical for AChE binding.

Cytotoxic Steroid Alkaloids

Compound : Steroid alkaloids with C-17β-acetyl-pyrrolidine substituents ()

  • Key Features :
    • Acetyl group at C-17β contributes to steric and electrostatic interactions.
    • Pyrrolidine ring enhances solubility.
  • Activity : Higher cytotoxicity in compounds with acetyl groups compared to diamines (IC₅₀: 1–6 vs. 11–17) .
  • Comparison: The (3-methylphenoxy)acetyl group may similarly influence cytotoxicity but with unknown potency due to divergent core structures.

Phenoxy-Containing Analogs

Compound: 1-((1-(2-benzylphenoxy)methyl)ethyl)-pyrrolidine ()

  • Key Features: Benzylphenoxy group increases aromatic surface area. No reported biological activity.
  • Comparison: The 3-methylphenoxy group in the target compound may offer improved metabolic stability over benzylphenoxy due to reduced steric hindrance.

Data Table: Structural and Pharmacological Comparison

Compound Core Structure Key Substituent Biological Activity Selectivity/PK Profile Source
This compound Pyrrolidine (3-Methylphenoxy)acetyl Unknown Hypothetical: Moderate lipophilicity N/A
NVP-LAF237 2-cyano-(S)-pyrrolidine Adamantylaminoacetyl DPP-IV inhibition (IC₅₀ = 0.6 nM) High oral bioavailability (95%)
Thiazolidin-4-ones Pyrrolidine 2-aminoethyl → thiazolidinone AChE inhibition (IC₅₀ ~10–50 µM) Low cytotoxicity
Steroid alkaloids Steroid + pyrrolidine C-17β-acetyl Cytotoxicity (IC₅₀: 1–6 > 11–17) SAR-dependent activity

Research Findings and Limitations

  • Adamantyl vs. Phenoxyacetyl: Adamantyl substituents confer superior DPP-IV selectivity and stability, whereas phenoxyacetyl groups may prioritize lipophilicity over target specificity .
  • Cytotoxicity : Acetylated pyrrolidines in steroid alkaloids demonstrate SAR-dependent cytotoxicity, suggesting the target compound’s activity depends on substituent positioning .
  • Gaps in Data: No direct evidence exists for this compound’s synthesis, activity, or pharmacokinetics. Comparisons are extrapolated from structural analogs.

Q & A

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

  • Methodological Answer : Implement strict QC protocols: ≥95% purity (HPLC), residual solvent analysis (GC-MS), and crystallinity assessment (PXRD). Use a centralized batch repository and cross-validate biological assays (e.g., replicate EC50_{50} determinations in independent labs) .

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